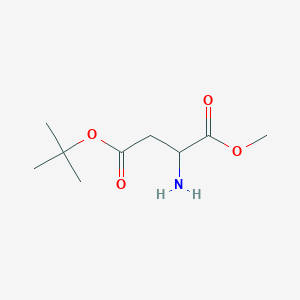H-Asp(OtBu)-OMe
CAS No.: 6691-11-8
Cat. No.: VC16201786
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6691-11-8 |
|---|---|
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 4-O-tert-butyl 1-O-methyl 2-aminobutanedioate |
| Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3 |
| Standard InChI Key | CWARULQNYJKOMP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)OC)N |
Introduction
Structural Characteristics of H-Asp(OtBu)-OMe
Molecular Architecture
H-Asp(OtBu)-OMe (C₁₁H₂₁NO₆) features aspartic acid with two protective groups:
-
α-Carboxyl Group: Methyl ester (OMe) prevents unwanted nucleophilic reactions at this site during peptide elongation.
-
Side-Chain Carboxyl Group: Tert-butyl ester (OtBu) offers steric protection and acid-labile stability, enabling selective deprotection under mild acidic conditions .
The tert-butyl group’s bulkiness minimizes side reactions during coupling, while the methyl ester enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .
Stereochemical Considerations
Aspartic acid’s chiral center at the α-carbon necessitates careful control during synthesis. The patent emphasizes the use of D-configuration lysine in related peptides, though H-Asp(OtBu)-OMe typically adopts the L-form unless specified. Racemization risks during synthesis are mitigated by low-temperature reactions and minimized exposure to basic conditions.
Synthesis of H-Asp(OtBu)-OMe
Synthetic Pathways
The synthesis of H-Asp(OtBu)-OMe involves sequential protection of aspartic acid’s carboxyl groups. While the patent details methods for H-Asp(OtBu)-OH, analogous strategies apply to the methyl ester variant:
Stepwise Protection
-
Methyl Ester Formation: React aspartic acid with methanol under acidic catalysis (e.g., HCl) to yield H-Asp-OMe.
-
Side-Chain Protection: Introduce the tert-butyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) .
Alternative Route
-
Simultaneous Protection: Treat aspartic acid with Boc₂O and methyl chloroformate in a one-pot reaction, though this risks incomplete selectivity.
Optimization Parameters
Key reaction conditions from the patent for analogous compounds provide insights:
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (THF, DCM) and moderately soluble in methanol. Insoluble in water due to the hydrophobic tert-butyl group .
-
Stability: Stable under basic conditions but susceptible to acid-mediated deprotection (e.g., trifluoroacetic acid cleaves OtBu) .
Applications in Peptide Synthesis
Role in Fragment Condensation
H-Asp(OtBu)-OMe is employed in liquid-phase peptide synthesis to avoid solid-phase resin costs . For example, the patent uses H-Asp(OtBu)-OH in synthesizing Ac-D-Lys(Boc)-Asp(OtBu)-OH, a precursor to acetyl tetrapeptide-2. The methyl ester variant would facilitate similar fragment couplings with reduced side-chain interference.
Industrial Advantages
-
Cost Efficiency: Eliminates expensive resins and excessive reagent use .
-
Scalability: Liquid-phase methods enable kilogram-scale production, as demonstrated in the patent’s 50 mmol-scale reactions .
Comparative Analysis of Aspartic Acid Protecting Groups
| Protecting Group | α-Carboxyl | Side-Chain | Deprotection Conditions | Use Case |
|---|---|---|---|---|
| OMe | Methyl | None | Base hydrolysis | Temporary protection |
| OtBu | None | Tert-butyl | Acid (TFA) | Side-chain stabilization |
| OBzl | Benzyl | None | Hydrogenolysis | Orthogonal protection |
Challenges and Mitigation Strategies
Racemization Risks
Prolonged exposure to basic conditions during coupling can invert aspartic acid’s configuration. The patent mitigates this by using room-temperature reactions and short coupling times (4–6 hours).
Purification Difficulties
Hydrophobic tert-butyl groups complicate aqueous workups. The patent employs solvent extraction and vacuum drying, yielding >90% purity in crude products.
Future Directions
Advancements in enzymatic catalysis and flow chemistry could further optimize H-Asp(OtBu)-OMe synthesis. The patent’s emphasis on green solvents (e.g., THF over DMF) aligns with trends toward sustainable peptide manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume